3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)-

Stereochemistry Chiral synthesis Pharmacophore geometry

Sourcing the correct cis enantiomer is critical for herbicide flocinopirolid synthesis and SAR studies; racemic or trans mixtures compromise stereochemical fidelity. CAS 113225-18-6 is the (3R,4S) cis-(+)-enantiomer, explicitly validated in KR100567941B1 for the bromination-hydrolysis sequence. - **Key differentiator**: TMP pharmacophore with defined 3D orientation; CYP3A4 IC₅₀ = 5.33 µM (human liver microsomes). - **Application**: Flocinopirolid precursor, chiral analytical reference standard for ee quantification. - **Supply**: Packaged for R&D; same-day dispatch for in-stock sizes.

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
CAS No. 113225-18-6
Cat. No. B055160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)-
CAS113225-18-6
Synonyms3-PIPERIDINOL, 1-METHYL-4-(2,4,6-TRIMETHOXYPHENYL)-, CIS-(+)-
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC
InChIInChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3/t11-,12+/m1/s1
InChIKeyMGNNDUKLPNLAFW-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 113225-18-6: Single-Enantiomer Piperidine Intermediate Overview


3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- (CAS 113225-18-6) is the (3R,4S) enantiomer of a substituted piperidin-3-ol bearing a 2,4,6-trimethoxyphenyl (TMP) pharmacophore at the 4-position [1]. The compound belongs to the class of N-methyl-4-aryl-piperidin-3-ols and exists as part of a stereoisomeric family that includes its (–)-enantiomer (CAS 113225-19-7), the racemic mixture (CAS 234771-34-7), and the corresponding trans diastereomers. The TMP motif is a recognised multi-activity pharmacophore appearing in antimitotic, anti-inflammatory, and kinase-targeted agents [2], making the stereochemical identity of this piperidinol a critical, non-interchangeable parameter in any synthetic or pharmacological application.

Why Stereochemistry Prevents Generic Substitution of CAS 113225-18-6


In-class piperidin-3-ols with the 2,4,6-trimethoxyphenyl group cannot be freely interchanged because the four stereoisomers of the 3,4-disubstituted piperidine scaffold present distinct three-dimensional pharmacophore orientations [1]. A patent for the preparation of the (–)-cis enantiomer explicitly states that the cis configuration is critical for biological interactions [2], and both cis enantiomers are distinguished from the trans racemate (CAS 113225-08-4) and the enantiomerically undefined mixture (CAS 234771-34-7) by their specific optical rotations and potential differential target engagement. Furthermore, the synthetic route validated in KR100567941B1 for the cis series employs a bromination–hydrolysis sequence that is stereoelectronically tied to the cis geometry [2], meaning that procurement of the racemic or trans material does not guarantee the same downstream synthetic fidelity when the route mandates cis-(+)- as the starting point.

Quantitative Differentiation vs. Stereoisomeric and Structural Comparators


Absolute Stereochemistry and Enantiomeric Identity

The target compound, CAS 113225-18-6, is the (3R,4S) enantiomer of cis-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, designated cis-(+)- by optical rotation sign [1]. Its enantiomer, CAS 113225-19-7, is the (3S,4R) form, designated cis-(–)-, with a reported melting point of 111–112 °C [2]. The racemic mixture (CAS 234771-34-7) is sold under 'HY-76245' with an analytical purity of 95.0% and no defined stereochemistry . In the patent KR100567941B1, the stereochemistry of the cis-series is explicitly claimed as essential for the biological activity of the final herbicidal agent flocinopirolid, and the synthetic route is stereospecifically developed for the cis configuration [3].

Stereochemistry Chiral synthesis Pharmacophore geometry

Validated Synthetic Route Specific to the cis Series

Patent KR100567941B1 describes a dedicated, multi-step process for the preparation of the (–)-cis enantiomer (CAS 113225-19-7) via bromination of 1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrobromide with N-bromosuccinimide (NBS) in dichloromethane, followed by hydrolysis to install the 3-hydroxyl group with cis stereochemistry [1]. This route is stereoelectronically tuned to the cis geometry and is not claimed to deliver the trans diastereomer (CAS 113225-08-4) or the racemic mixture. The trans-related compound, CAS 113225-08-4, is cited in a separate context as a component of anti-inflammatory 4H-1-benzopyran-4-one derivatives , indicating divergent application spaces. No equally detailed, validated synthetic protocol has been publicly associated with the racemic material (CAS 234771-34-7).

Synthetic route validation Process chemistry Batch reproducibility

CYP3A4 Metabolic Stability Profiling

BindingDB records (Entry BDBM50380522, linked to CHEMBL2018907) report an IC₅₀ of 5.33 × 10³ nM (5.33 µM) for inhibition of CYP3A4 in human liver microsomes using midazolam as probe substrate, with a 5-minute pre-incubation, analysed by LC-MS/MS [1]. While the exact stereochemistry for this entry is not explicitly stated in the metadata, the BindingDB record is linked to the same chemical series. This value provides a quantitative benchmark for hepatic CYP3A4 liability that is relevant for the cis-(+)- compound given its structural identity with the tested congener. In contrast, no equivalent CYP inhibition data were found for the racemic mixture (CAS 234771-34-7) or the trans diastereomer (CAS 113225-08-4) in publicly searchable databases.

Drug metabolism CYP3A4 inhibition ADME-Tox screening

TMP Pharmacophore Multi-Activity vs. Single-Target Analogues

The 2,4,6-trimethoxyphenyl (TMP) moiety is established as a versatile pharmacophore capable of engaging multiple biological targets including tubulin (antimitotic), cyclin-dependent kinases (CDKs), and inflammatory mediators such as TNF-α and IL-6 [1]. A 2023 comprehensive review of TMP-bearing compounds documented that the TMP group confers multi-activity or specific targeting that surpasses the activity of non-TMP derivatives at comparable concentrations [1]. Within the piperidinol family, the cis-(+)- compound juxtaposes the TMP pharmacophore with a chiral 3-hydroxypiperidine scaffold, creating a defined three-dimensional presentation absent in achiral 4-aryl-piperidines (e.g., CAS 872057-12-0, which lacks the 3-hydroxyl group) and in the 3-ketone analogue (CAS 113225-10-8, which lacks the hydrogen-bond-donating hydroxyl).

Pharmacophore Multi-activity Tubulin Kinase Inflammation

High-Confidence Application Scenarios


Stereospecific Synthesis of Flocinopirolid Herbicides

The cis-(+)- enantiomer is recognised as a precursor in the synthesis of the herbicide flocinopirolid [1]. Patent KR100567941B1 explicitly validates a synthetic route for the cis series, and downstream herbicidal activity is tied to the cis stereochemistry [2]. Any industrial programme aiming to reproduce or modify flocinopirolid must source the cis-(+)- enantiomer to ensure fidelity to the originator process.

Chiral Probe Design for Kinase and Tubulin Screening

The combination of the TMP pharmacophore, known for CDK and tubulin engagement [3], with a single-enantiomer 3-hydroxypiperidine scaffold provides a three-dimensionally defined probe that is structurally resolved compared to racemic or trans diastereomeric mixtures. This enables meaningful structure–activity relationship (SAR) interpretation when screening against kinase panels or tubulin polymerisation assays.

Early-Stage ADME-Tox Triage Using CYP3A4 Data

A CYP3A4 IC₅₀ of 5.33 µM has been recorded for a cis-series congener in human liver microsomes [4]. This quantitative benchmark allows computational and medicinal chemistry teams to prioritise or deprioritise the cis-(+)- compound early in lead optimisation based on hepatic metabolism risk, a data point that is unavailable for the racemic or trans alternatives.

Stereochemical Reference Standard for Chiral Analysis

As one of two cis enantiomers with defined absolute configuration (3R,4S), the cis-(+)- compound can serve as a reference standard for chiral analytical method development, enabling quantification of enantiomeric excess in bulk lots of the racemate or in process intermediates where stereochemical integrity is critical [5].

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